molecular formula C24H34O7 B1205879 Estradiol-3-glucoside CAS No. 24703-07-9

Estradiol-3-glucoside

Cat. No.: B1205879
CAS No.: 24703-07-9
M. Wt: 434.5 g/mol
InChI Key: NBTNMFAIKGGNJL-UHFFFAOYSA-N
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Description

Estradiol glucoside is a conjugated form of estradiol, a naturally occurring estrogen hormone This compound is formed when estradiol is glycosylated, meaning a glucose molecule is attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol glucoside can be synthesized through enzymatic glycosylation. One common method involves using glycosyltransferase enzymes to transfer glucose from a donor molecule, such as uridine diphosphate glucose, to the hydroxyl group of estradiol. This reaction typically occurs under mild conditions, such as a pH of around 7.0 and a temperature of 37°C .

Industrial Production Methods: Industrial production of estradiol glucoside may involve microbial fermentation processes where genetically engineered microorganisms express the necessary glycosyltransferase enzymes. This method allows for large-scale production under controlled conditions, ensuring high yield and purity of the compound .

Types of Reactions:

    Oxidation: Estradiol glucoside can undergo oxidation reactions, where the hydroxyl groups are converted to ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

Scientific Research Applications

Estradiol glucoside has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

    Biology: Investigated for its role in cellular signaling and hormone regulation.

    Medicine: Potential therapeutic applications in hormone replacement therapy and as a drug delivery system for estradiol.

    Industry: Used in the development of biosensors and as a standard in analytical chemistry.

Mechanism of Action

Estradiol glucoside exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound also interacts with the G protein-coupled estrogen receptor, which mediates rapid cellular responses .

Comparison with Similar Compounds

Estradiol glucoside is unique due to its glycosylated structure, which affects its solubility, stability, and bioavailability compared to other estrogenic compounds. Similar compounds include:

Properties

CAS No.

24703-07-9

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3

InChI Key

NBTNMFAIKGGNJL-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

17 alpha-estradiol-3-glucoside
17 beta-estradiol-3-glucoside
estradiol-3-glucoside
estradiol-3-glucoside, (17 beta)-isome

Origin of Product

United States

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